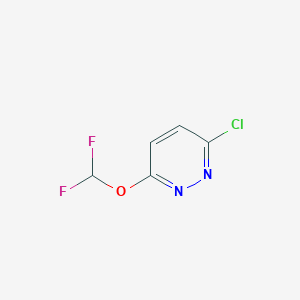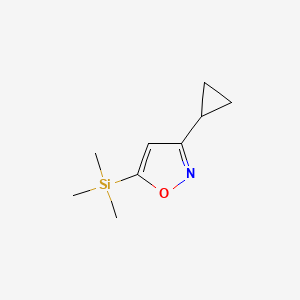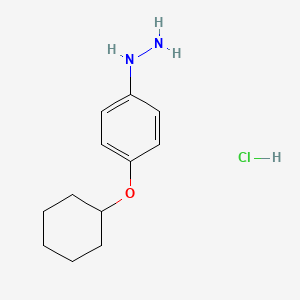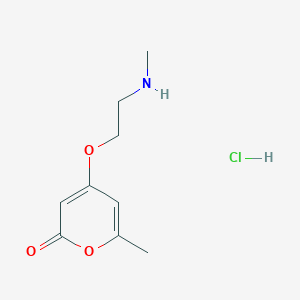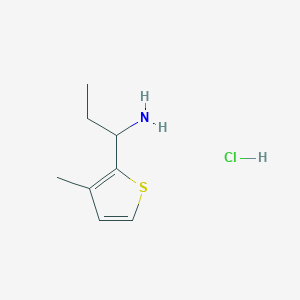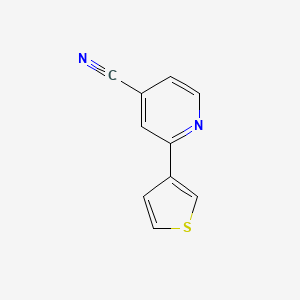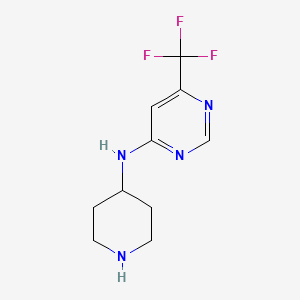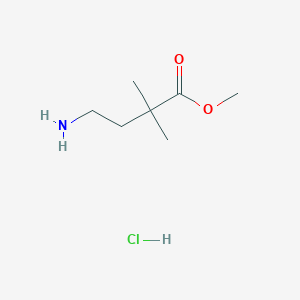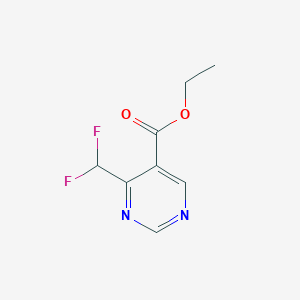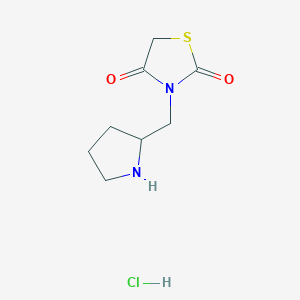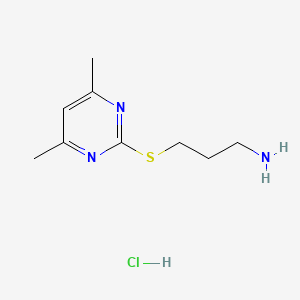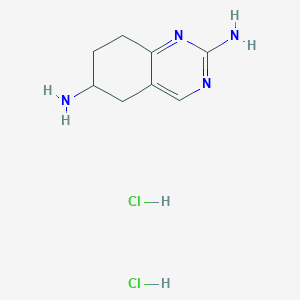
5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride is a chemical compound with the CAS number 2098025-36-4 . It is a solid substance with a molecular weight of 237.13 .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4.2ClH/c9-6-1-2-7-5 (3-6)4-11-8 (10)12-7;;/h4,6H,1-3,9H2, (H2,10,11,12);2*1H . This indicates the presence of a tetrahydroquinazoline ring in the structure.Physical And Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 237.13 .Scientific Research Applications
Antimicrobial and Antiparasitic Activities
Research has demonstrated the potential of 5,6,7,8-tetrahydroquinazoline derivatives as antimicrobial and antiparasitic agents. For instance, compounds related to 5,6,7,8-tetrahydroquinazoline have shown significant in vitro activities against Plasmodium falciparum, with inhibitory concentrations indicating potent antimalarial effects. The most potent compound among these derivatives exhibited an IC50 of 9 nM, suggesting its potential as a lead compound for antimalarial therapy. These findings highlight the compound's role as an inhibitor of dihydrofolate reductase, an enzyme critical for the survival of many pathogenic organisms, including malaria-causing parasites (Ommeh et al., 2004).
Cancer Research
The synthesis and evaluation of 5,6,7,8-tetrahydroquinazoline derivatives have also been explored in the context of cancer research. These compounds have been designed and tested as nonclassical inhibitors of dihydrofolate reductase (DHFR) from various sources, including Pneumocystis carinii and Toxoplasma gondii, as well as potential antitumor agents. The synthesized compounds demonstrated significant potency and selectivity against T. gondii, with some showing exceptionally high inhibitory activity against the growth of T. gondii cells in culture. This research underscores the therapeutic potential of these compounds in treating opportunistic infections associated with AIDS and possibly against certain cancers (Gangjee et al., 1995).
Material Science and Chemistry
In the realm of material science and synthetic chemistry, 5,6,7,8-tetrahydroquinazoline derivatives have been utilized in the development of novel synthetic methods and materials. For example, the chelate synthesis approach has been used to create boron chelate complexes, showcasing the versatility of these compounds in synthesizing complex molecular structures with potential applications in various fields of chemistry and material science (Dorokhov & Present, 1994).
Future Directions
The compound shows promise in the field of medicinal chemistry. Molecular docking studies suggest that it may be a promising candidate for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;;/h4,6H,1-3,9H2,(H2,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEBNAXRTDUOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



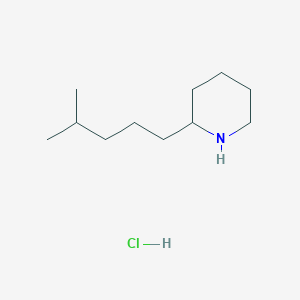
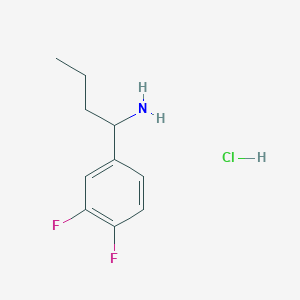
![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
